Ethylenediamine p-toluenesulphonate

Description

Historical Context and Evolution in Chemical Synthesis

The utility of ethylenediamine (B42938) and its salts in chemical synthesis has been recognized for many decades. Early applications often centered on the use of ethylenediamine as a bidentate ligand in coordination chemistry and as a building block for more complex organic molecules. The formation of salts, such as the p-toluenesulphonate, offered a practical method for handling the otherwise volatile and hygroscopic ethylenediamine, improving its stability and ease of use in reactions.

A significant historical application of ethylenediamine p-toluenesulphonate emerged in the mid-20th century with the synthesis of imidazoline (B1206853) derivatives. A 1951 patent detailed a process for preparing 2-benzhydrylmethyl-imidazoline by condensing α,α-diphenylpropionitrile with ethylenediamine mono-p-toluenesulphonate at high temperatures. libretexts.org This method, attributed to the work of P. Oxley and W. F. Short in 1947, involved melting the reactants together to form the imidazoline salt, which could then be converted to the free base. libretexts.org This historical synthesis highlights the role of this compound as a key reagent in the construction of heterocyclic compounds, a class of molecules with diverse applications, including in pharmaceuticals.

Contemporary Significance in Advanced Chemical Research

In modern chemical research, this compound continues to be a relevant compound, primarily as a reactant and a reference standard. It is commercially available from various suppliers, indicating its ongoing use in both academic and industrial laboratories. chemicalbook.comsigmaaldrich.com

One of the key contemporary roles of this compound is as a starting material or intermediate in the synthesis of pharmacologically active molecules. Research has shown its use as a reactant in the preparation of potential antitumor agents. chemicalbook.com Furthermore, it has been identified as a significant impurity (Impurity E) in the production of Xylometazoline, a widely used nasal decongestant. chemicalbook.comaquigenbio.com This necessitates its availability as a certified reference material for quality control and analytical method development in the pharmaceutical industry. aquigenbio.com

Recent studies have also explored the biological activities of compounds derived from or related to this compound. For instance, it has been investigated for its potential as a kinase inhibitor, with some studies suggesting it may induce apoptosis in cancer cells. biosynth.com There is also research into its potential application in mitigating methotrexate-induced nephrotoxicity. biosynth.com

Overview of Key Research Areas and Methodological Approaches

The primary research areas involving this compound can be broadly categorized into synthetic chemistry and analytical chemistry.

In synthetic chemistry , the compound is primarily utilized as a source of the ethylenediamine moiety for the construction of more complex molecules, particularly heterocyclic systems like imidazolines. libretexts.orgchemicalbook.com The general synthetic approach involves the reaction of the ethylenediamine part of the salt with suitable electrophiles, such as nitriles or aldehydes, often under thermal conditions. libretexts.orgchemicalbook.com

In analytical chemistry , this compound serves as a crucial reference standard for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Xylometazoline. chemicalbook.comaquigenbio.com High-performance liquid chromatography (HPLC) and other sophisticated analytical techniques are employed to detect and measure its presence, ensuring the purity and safety of the final drug product.

While not a primary focus of research, the fundamental properties of this compound as a salt of a chiral-like diamine with a strong acid lend it to potential, albeit less explored, applications in areas such as catalysis and chiral resolution. The principles of these applications are well-established for related compounds. For instance, amine salts are known to act as catalysts in certain organic reactions, and chiral amines are fundamental resolving agents for racemic mixtures of acids. wikipedia.orglibretexts.org

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its application in research and synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 14034-59-4 | biosynth.comnih.govchemicalbook.com |

| Molecular Formula | C₉H₁₆N₂O₃S | biosynth.comnih.gov |

| Molecular Weight | 232.30 g/mol | biosynth.comnih.gov |

| Melting Point | 295-296 °C (decomposes) | chemicalbook.com |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | chemicalbook.com |

| Appearance | White to off-white solid | chemicalbook.com |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the p-toluenesulphonate group (typically in the range of 7.0-8.0 ppm), a singlet for the methyl group of the tosylate (around 2.3 ppm), and signals for the methylene (B1212753) protons of the ethylenediamine moiety (typically in the range of 2.5-3.5 ppm). The amine protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons of the p-toluenesulphonate group (in the aromatic region, ~125-145 ppm), the methyl carbon of the tosylate (around 21 ppm), and the methylene carbons of the ethylenediamine (around 40-45 ppm). |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the amine groups (typically broad, around 3200-3400 cm⁻¹), C-H stretching from the aromatic and aliphatic parts, S=O stretching of the sulfonate group (strong bands around 1175 cm⁻¹ and 1035 cm⁻¹), and aromatic C=C stretching. |

Note: The exact chemical shifts and peak positions can vary depending on the solvent and experimental conditions.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethane-1,2-diamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C2H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCCFMAPGCBCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

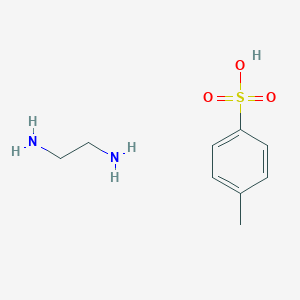

CC1=CC=C(C=C1)S(=O)(=O)O.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14034-59-4 | |

| Record name | 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50930767 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7294-10-2, 14034-59-4 | |

| Record name | 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7294-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine p-toluenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007294102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14086 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Techniques

Direct Synthesis Routes

Direct synthesis of ethylenediamine (B42938) p-toluenesulphonate primarily relies on two main strategies: condensation reactions and acid-base neutralization.

One direct approach involves the condensation of a nitrogen-containing precursor with a suitable p-toluenesulfonic acid derivative. A notable example is the reaction of α,α-diphenylpropionitrile with the ethylenediamine salt of p-toluenesulfonic acid. google.com This process typically requires heating the reactants at elevated temperatures, such as 200-210°C, for several hours. google.com The initial mixture melts to form a homogeneous solution, which upon cooling, solidifies into a vitreous mass consisting of the desired product. google.com This method is particularly useful for the preparation of specific substituted imidazoline (B1206853) derivatives from the resulting ethylenediamine p-toluenesulphonate. google.com

Another documented condensation involves the reaction of p-toluenesulfonyl chloride with an alcohol in the presence of a base like pyridine. chemicalbook.com While this example leads to an ethyl sulfonate ester, the underlying principle of forming a C-O-S bond via condensation is relevant.

The most straightforward and common direct synthesis is the acid-base neutralization reaction between ethylenediamine and p-toluenesulfonic acid. lookchem.comnih.gov This reaction is a classic example of salt formation where the basic amino groups of ethylenediamine react with the acidic sulfonic acid group of p-toluenesulfonic acid. libretexts.org The reaction is typically carried out by mixing equimolar amounts of the two reactants in a suitable solvent. lookchem.com The resulting salt, this compound, can then be isolated by crystallization. The simplicity and high yield of this method make it a preferred route for laboratory and industrial-scale production. lookchem.com

| Reactants | Reaction Type | Product | Reference |

| Ethylenediamine | Acid-Base Neutralization | This compound | lookchem.comnih.gov |

| p-Toluenesulfonic acid | |||

| α,α-Diphenylpropionitrile | Condensation | 2-Benzhydrylmethyl-imidazoline p-toluenesulfonate | google.com |

| Ethylenediamine mono-p-toluenesulfonate |

Indirect Synthetic Pathways

Indirect methods for synthesizing compounds related to or derived from this compound often involve the strategic use of the tosylate group as an excellent leaving group.

Alcohols can be converted into tosylates, which are excellent substrates for nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.com This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (Ts-Cl), often in the presence of a base like pyridine. masterorganicchemistry.com The resulting tosylate group (-OTs) is a very good leaving group because the negative charge is stabilized by resonance. libretexts.orgproprep.com This activation of an alcohol allows for subsequent reaction with a nucleophile, such as an amine, to form a new carbon-nitrogen bond. For instance, an alcohol can be tosylated and then reacted with ethylenediamine to yield a derivative of this compound. This strategy is advantageous as the conversion of an alcohol to a tosylate proceeds with retention of configuration at the electrophilic carbon. libretexts.org

The synthesis of p-toluenesulfonate esters, such as ethyl p-toluenesulfonate, can be achieved by reacting p-toluenesulfonyl chloride with an alcohol like ethanol (B145695). chemicalbook.com These esters can then potentially be used in further reactions. For example, butyl p-toluenesulfonate has been prepared by reacting p-toluenesulfonyl chloride with butanol in the presence of sodium hydroxide. orgsyn.org

Furthermore, p-toluenesulfonamide (B41071) can be prepared through the direct amidation of p-toluenesulfonic acid using ammonia (B1221849) in the presence of an organoboronic acid catalyst. google.com While this produces a sulfonamide rather than the target salt, the methodology highlights the reactivity of the sulfonic acid group and its potential for derivatization.

| Precursor | Reagent(s) | Key Transformation | Product Type | Reference |

| Alcohol | p-Toluenesulfonyl chloride, Pyridine | Activation of OH to OTs | Tosylate ester | libretexts.orgmasterorganicchemistry.com |

| Tosylate ester | Ethylenediamine | Nucleophilic substitution | Ethylenediamine derivative | libretexts.org |

| p-Toluenesulfonyl chloride | Ethanol, Pyridine | Esterification | Ethyl p-toluenesulfonate | chemicalbook.com |

| p-Toluenesulfonic acid | Ammonia, Organoboronic acid catalyst | Amidation | p-Toluenesulfonamide | google.com |

Catalytic Synthesis Protocols

Catalysis plays a significant role in various synthetic transformations involving p-toluenesulfonic acid and its derivatives. For instance, p-toluenesulfonic acid itself is an effective catalyst for the one-pot synthesis of α-amino nitriles from carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide. niscpr.res.in This demonstrates the utility of p-toluenesulfonic acid in promoting condensation reactions.

In the context of esterification, pyridinium (B92312) p-toluenesulfonate (PPTS) has been explored as an organic catalyst. nih.gov While PPTS itself is a modest catalyst, modifications such as the introduction of a lipid chain and a nitro group can significantly enhance its catalytic activity for the condensation of carboxylic acids and alcohols. nih.gov

Furthermore, the synthesis of ethylene (B1197577) diamine itself can be catalyzed. A catalyst containing cobalt and a lanthanum metal has been shown to be effective in the synthesis of ethylene diamine from dichloroethane, reducing the required ammonia to dichloroethane molar ratio. google.com

While direct catalytic synthesis of this compound is not extensively detailed in the provided search results, the catalytic activity of its parent acid and modified forms in related reactions suggests potential avenues for developing more efficient and selective synthetic protocols. The use of deep eutectic solvents based on p-toluenesulfonic acid as catalysts for esterification reactions also points towards innovative catalytic approaches. researchgate.net

Homogeneous Catalysis Applications

A notable application of ethylenediamine p-toluenesulfonate is in the synthesis of 2-substituted imidazolines from nitriles. A patented process describes the preparation of 2-benzhydrylmethyl-imidazoline p-toluenesulfonate by condensing ß,ß-diphenylpropionitrile with ethylenediamine mono-p-toluenesulfonate. google.com The reaction is carried out by heating a mixture of the reactants at elevated temperatures, typically between 180 and 220°C. google.com In a specific example, a mixture of ß,ß-diphenylpropionitrile and ethylenediamine mono-p-toluenesulfonate is heated to 200°C for three hours, resulting in the formation of the corresponding imidazoline salt. google.com This method highlights the dual role of ethylenediamine p-toluenesulfonate as both a reactant, providing the ethylenediamine backbone, and a catalyst, facilitated by the p-toluenesulfonic acid moiety.

The general applicability of p-toluenesulfonic acid (p-TSA) as a catalyst for imidazoline synthesis from nitriles and diamines further underscores the catalytic role of the p-toluenesulfonate component in the target compound. researchgate.net Research has shown that p-TSA can efficiently catalyze the conversion of various nitriles to their corresponding imidazolines in good yields. researchgate.net

Table 1: Synthesis of 2-Benzhydrylmethyl-imidazoline p-toluenesulfonate

| Reactant 1 | Reactant 2 | Reaction Temperature | Reaction Time | Product |

|---|---|---|---|---|

| ß,ß-Diphenylpropionitrile | Ethylenediamine mono-p-toluenesulfonate | 200°C | 3 hours | 2-Benzhydrylmethyl-imidazoline p-toluenesulfonate |

Mechanistic Aspects of Catalyzed Formations

The catalytic activity of ethylenediamine p-toluenesulfonate in the formation of imidazolines from nitriles can be understood by considering the role of the p-toluenesulfonic acid component. p-Toluenesulfonic acid is a strong organic acid that acts as a proton source. nih.govp-toluenesulfonicacid-ptbba.com

The proposed mechanism for the p-TSA catalyzed synthesis of imidazolines from nitriles and ethylenediamine involves the following key steps:

Protonation of the Nitrile: The p-toluenesulfonic acid protonates the nitrogen atom of the nitrile group (R-C≡N). This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. p-toluenesulfonicacid-ptbba.com

Nucleophilic Attack by Ethylenediamine: One of the amino groups of ethylenediamine acts as a nucleophile and attacks the activated nitrile carbon. This results in the formation of a protonated amidine intermediate.

Intramolecular Cyclization: The second amino group of the ethylenediamine moiety then attacks the carbon atom of the amidine, leading to an intramolecular cyclization and the formation of a five-membered ring.

Deprotonation and Elimination: Subsequent proton transfers and the elimination of a molecule of ammonia (or a related species) lead to the formation of the stable 2-imidazoline ring system. The p-toluenesulfonate anion acts as the counter-ion to the protonated imidazoline product.

In the case of using ethylenediamine p-toluenesulfonate directly, the ethylenediamine is readily available for the nucleophilic attack once the nitrile is activated by the acidic proton from the p-toluenesulfonic acid. The salt form ensures that both the diamine and the acid catalyst are present in the reaction mixture.

Green Chemistry Considerations in Synthesis

The use of p-toluenesulfonic acid and its salts, such as ethylenediamine p-toluenesulfonate, in organic synthesis aligns with several principles of green chemistry.

p-Toluenesulfonic acid is a non-toxic, commercially available, and relatively inexpensive solid organic acid. nih.gov Unlike many mineral acids, it is non-oxidizing and less corrosive, which simplifies handling and reactor requirements. nih.gov Its solid nature also allows for easier measurement and handling compared to liquid acids.

Furthermore, p-TSA-promoted reactions are often characterized by high atom economy, operational simplicity, and excellent yields, minimizing the formation of byproducts and waste. nih.govpreprints.org The ability to carry out reactions under solvent-free conditions or in environmentally benign solvents like water or ethanol further enhances the green credentials of these catalytic systems. researchgate.net The synthesis of various heterocyclic compounds using p-TSA as a catalyst often proceeds with high selectivity, reducing the need for complex purification procedures. nih.govresearchgate.net

Advanced Structural Elucidation and Characterization

Single Crystal X-ray Diffraction Analysis

Table 1: Crystallographic Data for an Analogous Ethylenediammonium Salt (Ethylenediammonium Chromate)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.656(1) |

| b (Å) | 8.869(1) |

| c (Å) | 11.831(2) |

| V (ų) | 698.4(2) |

| Z | 4 |

Data from a study on ethylenediammonium chromate (B82759), presented here for analogous context. researchgate.net

The molecular geometry of the ethylenediammonium cation and the p-toluenesulfonate anion would be elucidated from the coordinates of their constituent atoms. The ethylenediamine (B42938) moiety exists as the dication, ethylenediammonium ([H₃N-CH₂-CH₂-NH₃]²⁺), where both nitrogen atoms are protonated. The conformation of the ethylenediammonium cation is typically gauche, with the N-C-C-N torsion angle deviating from a perfect anti-periplanar (180°) or syn-periplanar (0°) arrangement to minimize steric strain.

The p-toluenesulfonate anion consists of a central sulfur atom tetrahedrally bonded to three oxygen atoms and a tolyl group (a benzene (B151609) ring substituted with a methyl group). The sulfonate group (-SO₃⁻) carries the negative charge, which is delocalized over the three oxygen atoms. The benzene ring is planar, and the methyl group is attached at the para position relative to the sulfonate group.

The crystal structure of ethylenediamine p-toluenesulfonate is expected to be dominated by an extensive network of hydrogen bonds. The ammonium (B1175870) groups (-NH₃⁺) of the ethylenediammonium cation are strong hydrogen bond donors. The sulfonate group (-SO₃⁻) of the p-toluenesulfonate anion is a strong hydrogen bond acceptor.

Therefore, numerous N-H···O hydrogen bonds would be formed between the cations and anions. These interactions are crucial in stabilizing the crystal lattice. The geometry of these hydrogen bonds (donor-hydrogen···acceptor distances and angles) would be a key feature of the crystal structure analysis.

High-resolution X-ray diffraction techniques would be employed to assess the perfection of the crystal lattice. These methods can reveal details about crystal twinning, disorder, and the presence of any minor structural imperfections. The quality of the diffraction data is critical for an accurate and reliable structure determination.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational and electronic properties of the compound.

FT-IR and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for studying intermolecular interactions. epequip.comspectroscopyonline.com The FT-IR and Raman spectra of ethylenediamine p-toluenesulfonate would exhibit characteristic bands for the ethylenediammonium cation and the p-toluenesulfonate anion.

Ethylenediammonium Cation: The N-H stretching vibrations of the -NH₃⁺ groups would appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups would be observed around 2950-2850 cm⁻¹. Bending vibrations of the -NH₃⁺ and -CH₂- groups would appear at lower wavenumbers. researchgate.net

p-Toluenesulfonate Anion: The asymmetric and symmetric stretching vibrations of the -SO₃⁻ group are expected to be strong bands in the regions of 1260-1150 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ region (C=C stretching) and at lower wavenumbers (in-plane and out-of-plane bending). The C-H stretching of the methyl group would be seen around 2920 cm⁻¹.

The formation of strong N-H···O hydrogen bonds in the salt would cause shifts in the positions and changes in the shapes of the N-H and S-O stretching bands compared to the free ions.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy in solution would provide information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR: The spectrum would show signals for the protons of the ethylenediammonium cation and the p-toluenesulfonate anion. The protons of the -NH₃⁺ groups would likely appear as a broad singlet due to exchange with the solvent and quadrupolar relaxation of the nitrogen atom. The methylene protons (-CH₂-) would give a singlet or a more complex pattern depending on the solvent and temperature. The aromatic protons of the tolyl group would show a characteristic AA'BB' splitting pattern, and the methyl protons would appear as a singlet.

¹³C NMR: The spectrum would show distinct signals for the methylene carbons of the ethylenediammonium cation and the carbons of the p-toluenesulfonate anion (the methyl carbon, the four distinct aromatic carbons, and the carbon attached to the sulfur atom).

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Ethylenediamine p-toluenesulphonate |

| Ethylenediamine |

| p-Toluenesulfonic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework. For ethylenediamine p-toluenesulfonate, NMR analysis confirms the identity of the two constituent ions.

The ¹H NMR spectrum of ethylenediamine p-toluenesulfonate is a composite of the signals from the ethylenediammonium cation and the p-toluenesulfonate anion. The spectrum is characterized by distinct signals corresponding to the aromatic and aliphatic protons present in the salt.

The p-toluenesulfonate moiety gives rise to three signals:

A pair of doublets in the aromatic region (typically ~7.1-7.6 ppm), corresponding to the four protons on the benzene ring. The protons ortho to the sulfonate group are slightly downfield from the protons meta to it due to the electron-withdrawing nature of the sulfonate group.

A singlet in the aliphatic region (around 2.3 ppm) is characteristic of the methyl group protons on the toluene (B28343) ring. rsc.org

The ethylenediammonium cation, formed by the protonation of both nitrogen atoms of ethylenediamine, typically shows two signals:

A singlet or a multiplet for the four methylene protons (-CH₂-CH₂-). Due to protonation, these protons are deshielded and appear further downfield (expected around 3.4 ppm) compared to neutral ethylenediamine (approx. 2.6-2.7 ppm). chemicalbook.comchemicalbook.com

A broad signal for the six ammonium protons (-NH₃⁺), the chemical shift of which can be highly variable and dependent on the solvent, concentration, and temperature.

Interactive Data Table: ¹H NMR Chemical Shifts for Ethylenediamine p-toluenesulfonate

| Proton Type | Component Ion | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | p-Toluenesulfonate | ~7.5 - 7.6 | Doublet (d) | 2H |

| Aromatic (H-3, H-5) | p-Toluenesulfonate | ~7.1 - 7.2 | Doublet (d) | 2H |

| Methylene (-CH₂) | Ethylenediammonium | ~3.4 | Singlet (s) | 4H |

| Methyl (-CH₃) | p-Toluenesulfonate | ~2.3 | Singlet (s) | 3H |

| Ammonium (-NH₃⁺) | Ethylenediammonium | Variable (Broad) | Singlet (s, br) | 6H |

The ¹³C NMR spectrum provides further confirmation of the compound's structure by detailing its carbon skeleton.

The p-toluenesulfonate anion displays four distinct carbon signals:

Two signals for the quaternary aromatic carbons (C-1 and C-4), with the carbon attached to the sulfonate group (C-1) being the most downfield (around 145 ppm).

Two signals for the protonated aromatic carbons (C-2/C-6 and C-3/C-5) typically found between 125 and 130 ppm. rsc.org

A single signal for the methyl carbon at approximately 21 ppm. rsc.org

The ethylenediammonium cation, due to its symmetry, shows a single signal for its two equivalent methylene carbons (-CH₂-CH₂-). This signal is expected in the range of 38-42 ppm. chemicalbook.com

Interactive Data Table: ¹³C NMR Chemical Shifts for Ethylenediamine p-toluenesulfonate

| Carbon Type | Component Ion | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-1, Quaternary) | p-Toluenesulfonate | ~145 |

| Aromatic (C-4, Quaternary) | p-Toluenesulfonate | ~140 |

| Aromatic (C-2/C-6) | p-Toluenesulfonate | ~129 |

| Aromatic (C-3/C-5) | p-Toluenesulfonate | ~126 |

| Methylene (-CH₂) | Ethylenediammonium | ~40 |

| Methyl (-CH₃) | p-Toluenesulfonate | ~21 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing valuable information about the functional groups present.

The FT-IR spectrum of ethylenediamine p-toluenesulfonate is dominated by strong absorptions characteristic of the sulfonate and ammonium functional groups. The spectrum is typically acquired on a solid sample using a KBr wafer technique. nih.gov

Key absorption bands include:

N-H Stretching: A very broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, which is characteristic of the stretching vibrations of the N-H bonds within the ethylenediammonium (-NH₃⁺) cation.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene and methyl groups are observed just below 3000 cm⁻¹. researchgate.net

S=O Stretching: The sulfonate group (SO₃⁻) gives rise to very strong and characteristic asymmetric and symmetric stretching bands, typically located around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring of the tosylate anion.

N-H Bending: The bending vibrations for the ammonium group typically appear in the 1630-1500 cm⁻¹ range.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Ethylenediamine p-toluenesulfonate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 2800 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| 1610 - 1580 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1550 - 1500 | Medium | N-H Bend | Ammonium (-NH₃⁺) |

| 1230 - 1150 | Very Strong | Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) |

| 1050 - 1030 | Very Strong | Symmetric S=O Stretch | Sulfonate (-SO₃⁻) |

| ~680 | Strong | S-O Bend | Sulfonate (-SO₃⁻) |

Raman spectroscopy provides complementary information to FT-IR. A key principle of Raman spectroscopy is that vibrations resulting in a change in the polarizability of a molecule are Raman active. researchgate.net For ethylenediamine p-toluenesulfonate, this has important theoretical implications for its structural analysis.

The symmetric vibrations of the molecule are expected to be particularly strong in the Raman spectrum. This includes the symmetric "breathing" mode of the p-substituted aromatic ring and, notably, the symmetric stretching of the sulfonate group (S-O). While also visible in the IR, this symmetric stretch often gives a sharp and intense Raman signal.

Furthermore, Raman studies on ethylenediamine have shown that it can exist in different conformations (gauche and anti/trans). The formation of the ethylenediammonium cation within the crystal lattice of the salt will lock the molecule into a specific conformation, likely the more stable, extended anti (trans) conformation. This would simplify the Raman spectrum in the solid state compared to that of liquid ethylenediamine, as peaks corresponding to the gauche conformer would be absent. This conformational locking is a key theoretical aspect that could be confirmed by solid-state Raman analysis.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of ionic compounds and coordination complexes in solution. For this compound, which is a salt, ESI-MS would be expected to show ions corresponding to the protonated ethylenediamine cation and the p-toluenesulfonate anion.

In positive ion mode, the ethylenediammonium ion, [H₂N(CH₂)₂NH₃]⁺, would be observed with a mass-to-charge ratio (m/z) corresponding to the molecular weight of ethylenediamine plus a proton (60.10 + 1.01 = 61.11). Further fragmentation of this ion under tandem MS (MS/MS) conditions would likely involve the loss of ammonia (B1221849) (NH₃) or cleavage of the carbon-carbon bond.

In negative ion mode, the p-toluenesulfonate anion, [CH₃C₆H₄SO₃]⁻, would be detected at an m/z of 171.02. The fragmentation of this anion typically proceeds through the loss of sulfur dioxide (SO₂) or the cleavage of the methyl group.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Ionization Mode | Potential Fragments (m/z) |

| [Ethylenediamine + H]⁺ | 61.11 | Positive | 44.09 (-NH₃), 30.07 (CH₂NH₂) |

| [p-Toluenesulfonate]⁻ | 171.02 | Negative | 107.05 (-SO₂), 91.05 (-SO₃), 156.00 (-CH₃) |

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of ethylenediamine, typically after derivatization to improve its volatility. nih.gov For instance, derivatization with phthalaldehyde yields a product with a distinct retention time and mass spectrum. nih.gov Similarly, LC-MS/MS methods have been developed for the sensitive detection of p-toluenesulfonate and its esters, which are of interest as potential genotoxic impurities in pharmaceutical manufacturing. thermofisher.comresearchgate.netcjph.com.cn

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As such, it is not applicable to the diamagnetic this compound salt itself, which lacks unpaired electrons. However, EPR spectroscopy is a powerful tool for studying coordination complexes of ethylenediamine with paramagnetic metal ions, such as copper(II) or iron(III).

Should this compound be used as a ligand to form a complex with a paramagnetic metal center, the resulting compound would be EPR-active. The EPR spectrum would provide detailed information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding.

For example, in a hypothetical copper(II)-ethylenediamine complex, the EPR spectrum would be characterized by g-values and hyperfine coupling constants (A-values) that are sensitive to the symmetry of the ligand field around the Cu²⁺ ion. The number of coordinated ethylenediamine and p-toluenesulfonate ions would influence these parameters.

While no specific EPR studies on this compound complexes are reported, extensive research on other copper-ethylenediamine complexes demonstrates the utility of this technique. akjournals.com

Mössbauer Spectroscopy in Related Complexes

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most commonly ⁵⁷Fe. It provides precise information about the oxidation state, spin state, and coordination environment of the Mössbauer-active nucleus. Similar to EPR, this technique is not directly applicable to this compound but is exceptionally informative for its iron complexes.

A study of the related compound, iron(II) para-toluenesulfonate, provides valuable insight into the type of information that could be obtained. ubc.ca The Mössbauer spectrum of this compound would reveal key parameters such as the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is sensitive to the s-electron density at the iron nucleus and is indicative of the oxidation and spin state of the iron. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the coordination sphere.

For iron(II) complexes, these parameters can distinguish between high-spin and low-spin configurations and reveal distortions from ideal octahedral or tetrahedral geometry. mdpi.commdpi.comosti.gov

Table 2: Representative Mössbauer Parameters for an Iron(II) Complex

| Compound | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Inferred Iron State |

| Iron(II) para-toluenesulfonate | 77 | ~1.2-1.4 | ~2.0-3.5 | High-spin Fe(II) |

| Iron(II) para-toluenesulfonate | 295 | ~1.1-1.3 | ~1.8-3.3 | High-spin Fe(II) |

Note: The values in this table are representative for high-spin iron(II) in a sulfonate environment and are based on typical ranges found in the literature for similar compounds. Actual values for a specific complex would need to be determined experimentally.

In a hypothetical iron complex with ethylenediamine and p-toluenesulfonate as ligands, Mössbauer spectroscopy could be used to confirm the +2 or +3 oxidation state of the iron, determine if it is in a high-spin or low-spin state, and provide details about the coordination of the ligands.

Coordination Chemistry and Metal Complexation Studies

Ethylenediamine (B42938) as a Ligand Moiety

Ethylenediamine (H₂NCH₂CH₂NH₂) is a classic and well-studied ligand in coordination chemistry, primarily due to its ability to form stable chelate rings with metal ions. wikipedia.orglumenlearning.comlibretexts.org Its coordination behavior is defined by the presence of two nitrogen donor atoms, which dictate its binding properties and electronic contributions to the resulting metal complex.

Ethylenediamine functions as a bidentate ligand, meaning it uses two donor atoms to bind to a central metal ion. libretexts.orgigem.orgvedantu.com The two nitrogen atoms, each possessing a lone pair of electrons, can coordinate to a single metal center, forming a stable five-membered ring (M-N-C-C-N). This "pincer-like" attachment is known as chelation, and the resulting complexes are called chelates. libretexts.orglibretexts.orglibretexts.org The formation of these chelate rings is entropically favored, a phenomenon known as the chelate effect, which contributes to the high stability of ethylenediamine complexes. libretexts.org

The topology of the coordinated ethylenediamine ligand is not planar. To minimize steric strain within the five-membered chelate ring, the C-C bond of the ethylenediamine backbone adopts a gauche conformation. researchgate.net This results in a puckered, non-planar ring structure. researchgate.net This conformation leads to the existence of conformational isomers, often designated as λ and δ, which are non-superimposable mirror images of each other. researchgate.net

The nitrogen atoms in ethylenediamine act as Lewis bases, donating their lone pairs of electrons to the empty orbitals of a metal ion (a Lewis acid) to form coordinate covalent bonds. lumenlearning.comvedantu.com Ethylenediamine is classified as a strong sigma (σ) donor ligand. libretexts.org This means it forms a strong direct bond along the axis connecting the nitrogen and the metal. The strength of this donation is attributed to the high basicity of the amine groups. libretexts.org Compared to ammonia (B1221849) (NH₃), another common sigma-donor ligand, ethylenediamine is a slightly stronger donor due to the inductive effect of the ethyl bridge, which increases the electron density on the nitrogen atoms. libretexts.org While some ligands can also engage in pi (π) bonding with the metal center, ethylenediamine is primarily considered a sigma-donor as it lacks the appropriate orbitals for significant pi-interactions. libretexts.orgchemicalforums.comechemi.com

Formation and Characterization of Metal Complexes

The combination of the ethylenediamine ligand and the p-toluenesulfonate anion allows for the synthesis and isolation of a variety of crystalline transition metal complexes. The tosylate anion, while often considered a non-coordinating counter-ion, can influence the final structure and properties of the complex.

The synthesis of transition metal ethylenediamine p-toluenesulphonate complexes typically involves the reaction of a metal tosylate salt with ethylenediamine in a suitable solvent. umsl.eduillinois.edu Anhydrous metal tosylates can be prepared by reacting the metal directly with p-toluenesulfonic acid or by treating metal chlorides with the acid. illinois.edu For instance, hexaquoiron(II) bis-p-toluenesulfonate and hexaquonickel(II) bis-p-toluenesulfonate can be synthesized by reacting iron or nickel powder with p-toluenesulfonic acid monohydrate in water. illinois.edu

Another common method involves the direct reaction of an aryltellurium trihalide with ethylenediamine to form complexes of the type RTeX₃·en. tsijournals.com The general procedure often involves mixing stoichiometric amounts of the metal salt and ethylenediamine in a solvent like methanol (B129727) or ethanol (B145695), followed by crystallization. tsijournals.com The resulting solid complexes can then be isolated by filtration. tsijournals.com For example, the addition of p-toluenesulfonic acid to 4-methylaniline in ethanol leads to the formation of 4-methylanilinium p-toluenesulfonate crystals upon slow evaporation. researchgate.net

The coordination number, which is the number of donor atoms bonded to the central metal ion, and the resulting coordination geometry are fundamental characteristics of a metal complex. igem.org For complexes containing ethylenediamine, the most common coordination number is six, leading to an octahedral geometry. lumenlearning.comlibretexts.orglibretexts.org In a typical tris(ethylenediamine)metal(n+) complex, such as [Co(en)₃]³⁺, three bidentate ethylenediamine ligands coordinate to the metal ion, with the six nitrogen donor atoms occupying the vertices of an octahedron around the central metal. lumenlearning.comlibretexts.orglibretexts.org

Other coordination numbers and geometries are possible depending on the metal ion, the stoichiometry of the reactants, and the presence of other ligands. For example, coordination numbers of four can result in either tetrahedral or square planar geometries. libretexts.orglibretexts.org The specific geometry adopted is influenced by factors such as the size and electronic configuration of the metal ion and the steric and electronic properties of the ligands. libretexts.org

Table of Common Coordination Geometries for Metal Complexes:

| Coordination Number | Geometry |

|---|---|

| 2 | Linear |

| 4 | Tetrahedral |

| 4 | Square Planar |

| 6 | Octahedral |

This table is based on established principles of coordination chemistry. lumenlearning.comlibretexts.orglibretexts.org

While often considered a "spectator" or non-coordinating anion, the p-toluenesulfonate (OTs⁻) anion can play a significant role in the solid-state structure of metal complexes. nih.govresearchgate.net Its primary function is to balance the positive charge of the metal-ethylenediamine cation. However, the tosylate anion is large and possesses sulfonate (SO₃⁻) and methyl (CH₃) groups, which can participate in non-covalent interactions.

Studies have shown that the sulfonate group of the tosylate anion can act as a hydrogen bond acceptor, forming hydrogen bonds with the amine protons of the coordinated ethylenediamine ligands. researchgate.net These hydrogen bonding interactions can be crucial in stabilizing the crystal lattice, linking the cationic metal complexes and the tosylate anions into extended networks. researchgate.net For example, in the crystal structure of 4-methylanilinium p-toluenesulfonate, strong N-H···O and N-H···S hydrogen bonds link the cations and anions into chains. researchgate.net

Second-Sphere Coordination Phenomena in Related Systems

The concept of a second-sphere of coordination refers to the interactions of molecules and ions that are not directly bonded to the central metal ion but are associated with the primary coordination sphere. wikipedia.org These interactions, often involving hydrogen bonding or electrostatic forces, can significantly influence the properties and reactivity of the metal complex. wikipedia.orgyoutube.com

In systems related to this compound, the p-toluenesulfonate anion can interact with the coordinated ethylenediamine ligands through hydrogen bonding. The sulfonate group (SO₃⁻) of the p-toluenesulfonate anion can act as a hydrogen bond acceptor, while the amine groups (NH₂) of the ethylenediamine ligand, which are part of the primary coordination sphere around a metal ion, can act as hydrogen bond donors. wikipedia.org This interaction constitutes a second-sphere coordination phenomenon.

Chelate Effect and Thermodynamic Stability of Complexes

The ethylenediamine component of the title compound is a classic example of a bidentate ligand, meaning it can form two coordinate bonds to a single metal ion. libretexts.org This ability to form a ring structure with the metal ion leads to a significant increase in the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect. libretexts.orglibretexts.org

When a bidentate ligand like ethylenediamine binds to a metal ion, it forms a stable five-membered ring. libretexts.orgyoutube.com This chelate complex is thermodynamically more stable than a similar complex formed with two monodentate ligands, such as ammonia (NH₃). libretexts.orglibretexts.org The enhanced stability is primarily due to a favorable change in entropy. libretexts.orglibretexts.org The reaction of a hydrated metal ion with a bidentate ligand results in the release of more molecules into the solution than are consumed, leading to an increase in disorder (entropy), which drives the equilibrium towards the formation of the chelate complex. youtube.com

The thermodynamic stability of metal complexes is quantified by their formation constants (K_f) or stability constants. beloit.edututorchase.com A higher formation constant indicates a more stable complex. youtube.combeloit.edu For example, the formation constant for the complex of nickel(II) with three ethylenediamine ligands, [Ni(en)₃]²⁺, is nearly 10 orders of magnitude larger than that for the complex with six ammonia ligands, [Ni(NH₃)₆]²⁺, highlighting the profound impact of the chelate effect. libretexts.orglibretexts.org

| Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ (Overall) |

| Co²⁺ | 5.89 | 4.83 | 3.10 | 13.82 |

| Ni²⁺ | 7.33 | 6.09 | 4.26 | 17.68 |

| Cu²⁺ | 10.48 | 9.03 | -1.0 | 18.51 |

| Zn²⁺ | 5.66 | 5.00 | 2.10 | 12.76 |

| Data sourced from various studies and compiled for comparative purposes. The conditions are typically at 25°C and an ionic strength of 0.1 M. |

The chelate effect is a fundamental principle in coordination chemistry, and the high stability of metal-ethylenediamine complexes is a direct consequence of this effect. This stability is crucial in various applications, from analytical chemistry to the formulation of metal-containing compounds. The size of the chelate ring also influences stability, with five- and six-membered rings generally being the most stable. youtube.com

Mechanistic Pathways and Kinetic Analysis

Elucidation of Reaction Mechanisms

The mechanistic understanding of chemical reactions is fundamental to controlling reaction pathways and achieving desired products. Ethylenediamine (B42938) p-toluenesulfonate participates in several key reaction types, each with distinct mechanistic features.

Nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis, characterized by the backside attack of a nucleophile on an electrophilic carbon center, leading to the inversion of stereochemistry. The p-toluenesulfonate (tosylate) group is an excellent leaving group due to the stability of the resulting tosylate anion, which is resonance-stabilized.

In reactions where ethylenediamine acts as the nucleophile, its amino groups can attack a chiral carbon bearing a tosylate leaving group. While direct studies on the stereochemical outcome of reactions using ethylenediamine p-toluenesulfonate as the nucleophile are not extensively documented in readily available literature, the principles of SN2 reactions strongly suggest that an inversion of configuration at the chiral center would occur. For instance, in the synthesis of chiral vicinal diamines, the ring-opening of N-tosylaziridines with amine nucleophiles, a reaction analogous to SN2, proceeds with high stereoselectivity. researchgate.net

The general mechanism can be depicted as follows:

Step 1: The nucleophilic nitrogen atom of ethylenediamine approaches the electrophilic carbon atom from the side opposite to the tosylate leaving group.

Step 2: A transition state is formed where the nitrogen-carbon bond is partially formed, and the carbon-oxygen bond of the tosylate is partially broken.

Step 3: The tosylate group departs, and the nitrogen-carbon bond is fully formed, resulting in an inversion of the stereochemical configuration at the carbon center.

This stereospecificity is a critical aspect in the synthesis of enantiomerically pure compounds, including many pharmaceuticals.

Ethylenediamine is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. researchgate.net These metal complexes can, in turn, act as catalysts in various reactions, including oxygen-atom transfer (OAT) from iodosylarenes. The mechanism of OAT reactions catalyzed by metal complexes is a subject of intensive research, with implications for understanding biological processes and developing new synthetic methodologies. p-toluenesulfonicacid-ptbba.com

While specific research detailing the use of ethylenediamine-ligated metal complexes with iodosylarene adducts for OAT is not prominently featured in the available literature, the general mechanism involves the formation of a metal-iodosylarene adduct. This adduct can then transfer an oxygen atom to a substrate. The electronic and steric properties of the ancillary ligands, such as ethylenediamine, can significantly influence the reactivity and selectivity of the catalyst. nih.govresearchgate.net For instance, manganese(III) complexes with Schiff-base ligands derived from ethylenediamine have been shown to catalyze the aerobic oxidation of various substrates, with the mechanism likely involving the formation of a complex-substrate aggregate followed by intramolecular electron transfer. researchgate.net

Ethylenediamine is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds, most notably piperazine (B1678402) and its derivatives. The cyclocondensation of ethylenediamine can be achieved through various synthetic routes. p-Toluenesulfonic acid (PTSA) is a strong organic acid that is often used as a catalyst in condensation reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidines and the synthesis of quinazolinones. researchgate.netorganic-chemistry.org

The synthesis of piperazine from ethylenediamine can be envisioned to proceed through an intermolecular cyclization. While direct catalytic use of ethylenediamine p-toluenesulfonate for this transformation is not explicitly detailed, the presence of the p-toluenesulfonic acid moiety can facilitate the reaction by protonating the amino groups, making them better leaving groups in a dehydration step. One plausible pathway involves the dimerization of ethylenediamine to form a linear tetraamine, which then undergoes intramolecular cyclization to yield piperazine. organic-chemistry.org The use of an acid catalyst like PTSA would be crucial in promoting the necessary protonation and dehydration steps. p-toluenesulfonicacid-ptbba.com

A general representation of the acid-catalyzed cyclocondensation is as follows:

Protonation of an amino group of one ethylenediamine molecule by PTSA.

Nucleophilic attack by an amino group of a second ethylenediamine molecule, leading to the formation of a dimer and elimination of ammonia (B1221849).

Intramolecular cyclization of the resulting intermediate, followed by further dehydration to form the piperazine ring.

Ethylenediamine p-toluenesulfonate serves as a versatile reactant or intermediate in the synthesis of a variety of organic molecules, including those with significant biological activity.

One notable application is in the synthesis of anticancer agents. biosynth.com For instance, it is a precursor in the preparation of certain DNA intercalating agents. biosynth.com DNA intercalators are molecules that can insert themselves between the base pairs of DNA, disrupting its structure and function, which can lead to cell death. khanacademy.org The synthesis of these agents often involves the reaction of ethylenediamine p-toluenesulfonate with other molecular fragments to construct the final bioactive compound. For example, a series of ethylenediamine platinum(II) complexes linked to DNA intercalating subunits have been synthesized and their interaction with DNA studied. researchgate.net

Furthermore, ethylenediamine p-toluenesulfonate is used in the synthesis of various heterocyclic compounds and as a building block in the preparation of more complex molecules. Its bifunctional nature, possessing two nucleophilic amino groups, allows for the construction of diverse molecular architectures.

Kinetic Studies of Chemical Transformations

The study of reaction kinetics provides quantitative information about the rates of chemical reactions and the factors that influence them. This includes the determination of reaction rate laws and the order of reaction with respect to each reactant.

While specific kinetic data for reactions involving ethylenediamine p-toluenesulfonate are not extensively available in the literature, the principles of kinetic analysis for analogous reactions can be applied. For instance, the kinetics of SN2 reactions are well-established. libretexts.orgyoutube.commasterorganicchemistry.com

Rate = k[Nucleophile][Substrate]

In the context of a reaction between ethylenediamine and an alkyl tosylate, the rate of the reaction would be expected to be directly proportional to the concentrations of both reactants.

To illustrate how such kinetic data is determined, consider a hypothetical reaction between ethylenediamine (en) and an alkyl tosylate (R-OTs). The initial rates method could be employed to determine the reaction order. khanacademy.orgyoutube.com

| Experiment | [en] (mol/L) | [R-OTs] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

From this hypothetical data:

Comparing experiments 1 and 2, doubling the concentration of ethylenediamine while keeping the alkyl tosylate concentration constant doubles the initial rate. This indicates that the reaction is first order with respect to ethylenediamine.

Comparing experiments 1 and 3, doubling the concentration of the alkyl tosylate while keeping the ethylenediamine concentration constant doubles the initial rate. This indicates that the reaction is first order with respect to the alkyl tosylate.

Activation Energy and Thermodynamic Parameters

The study of a chemical reaction's mechanism and kinetics involves the determination of its activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). These parameters provide crucial insights into the energy barriers and molecular ordering required for reactants to transition into products.

Activation Energy (Ea)

Activation energy represents the minimum energy required to initiate a chemical reaction. For the decomposition or transformation of ethylenediamine p-toluenesulfonate, this would be the energy needed to break existing bonds and form a high-energy transition state. While specific values for ethylenediamine p-toluenesulfonate are not available, studies on related compounds offer some context. For instance, research on the thermal degradation of various polymers and salts shows a wide range of activation energies depending on the molecular structure and decomposition mechanism. For example, some studies on poly(lactic acid) have reported activation energies for thermal degradation ranging from 97 to 164 kJ/mol. nih.gov

Thermodynamic Parameters of Activation

The thermodynamic parameters of activation are derived from the activation energy and provide a more detailed picture of the transition state.

Enthalpy of Activation (ΔH‡): This represents the change in heat content when the reactants form the activated complex. It is closely related to the activation energy.

Entropy of Activation (ΔS‡): This parameter reflects the change in the degree of randomness or disorder when the reactants form the activated complex. A positive ΔS‡ suggests a more disordered transition state compared to the reactants, while a negative value indicates a more ordered transition state.

Gibbs Free Energy of Activation (ΔG‡): This is the ultimate measure of the energy barrier to a reaction at a constant temperature and pressure. It combines the effects of enthalpy and entropy of activation (ΔG‡ = ΔH‡ - TΔS‡).

Thermal Behavior of Related Compounds

In the absence of specific data for ethylenediamine p-toluenesulfonate, examining its constituent parts and similar structures can provide qualitative insights.

Amine Salts: The thermal decomposition of alkylammonium halides has been studied, revealing that the stability is influenced by the structure of the alkyl groups. The decomposition often proceeds via the liberation of the free amine and the corresponding acid.

The following table provides a hypothetical structure for presenting such data, should it become available through future research.

| Parameter | Value | Units |

| Activation Energy (Ea) | Data Not Available | kJ/mol |

| Enthalpy of Activation (ΔH‡) | Data Not Available | kJ/mol |

| Entropy of Activation (ΔS‡) | Data Not Available | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | Data Not Available | kJ/mol |

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These methods provide insight into electron distribution, bonding, and reactivity.

Reaction Dynamics and Pathway Modeling

These computational techniques are used to simulate the behavior of molecules during a chemical reaction, mapping out the most likely transformation pathways.

Bond Evolution Theory (BET) for Mechanism Decoding

Bond Evolution Theory (BET) is a powerful quantum-chemical tool used to elucidate the mechanisms of chemical reactions by analyzing the topological changes of the Electron Localization Function (ELF) along a reaction coordinate. mdpi.comchemrxiv.orgchemrxiv.org This method provides a detailed description of bond formation and breaking processes, revealing the sequence of electronic events that govern a chemical transformation. mdpi.com By identifying catastrophes—points of abrupt change in the topology of the ELF basins—BET can characterize the synchronicity of bond-forming and -breaking events and provide a rigorous, parameter-free description of reaction mechanisms. chemrxiv.orgresearchgate.net

The application of BET involves tracking the populations of synaptic and monosynaptic basins, which correspond to covalent bonds and lone pairs/radical centers, respectively. mdpi.com This allows for the dissection of complex rearrangements, such as sigmatropic shifts and cycloadditions, into a series of elementary steps. mdpi.com Recent refinements of BET emphasize a rigorous application of Thom's catastrophe theory to ensure accurate interpretations of the electronic rearrangements. chemrxiv.orgchemrxiv.org

Research Findings:

A comprehensive search of the scientific literature did not yield any studies that have specifically applied Bond Evolution Theory to analyze the reaction mechanisms or dynamic processes involving ethylenediamine (B42938) p-toluenesulfonate. Such an investigation could, for example, probe the proton transfer dynamics between the tosylate anion and the ethylenediammonium cation or the decomposition pathways of the salt.

Advanced Theoretical Concepts in Chemical Physics

The intricate interplay of electronic and nuclear motions in ethylenediamine p-toluenesulfonate makes it a candidate for analysis using advanced theoretical concepts in chemical physics. These concepts provide a framework for understanding phenomena that go beyond the Born-Oppenheimer approximation and classical statistical mechanics.

Vibronic Coupling and Jahn-Teller Effect Analysis

Vibronic coupling refers to the interaction between electronic and nuclear (vibrational) motion in a molecule. nih.gov This coupling is particularly significant in molecules with degenerate or near-degenerate electronic states, where the Jahn-Teller theorem comes into play. nih.govnih.gov The theorem states that any non-linear molecule in a degenerate electronic state will be unstable and will distort to a lower-symmetry geometry, thereby lifting the electronic degeneracy. nih.gov

The analysis of vibronic coupling and the Jahn-Teller effect often involves the calculation of vibronic coupling constants, which quantify the strength of the interaction for different vibrational modes. nih.gov These calculations can predict the vibrational fine structure observed in electronic spectra and provide insight into the geometry of radical ions and excited states. nih.gov

Research Findings:

There is no specific research in the reviewed literature that investigates vibronic coupling or the Jahn-Teller effect in ethylenediamine p-toluenesulfonate. A hypothetical study could involve the analysis of its radical cation or anion. For instance, the removal or addition of an electron could lead to a degenerate electronic ground state, making it susceptible to Jahn-Teller distortions. Theoretical calculations could identify the active vibrational modes and predict the resulting geometric changes and spectroscopic signatures.

Peierls Distortion in Quasi-One-Dimensional Solids

A Peierls distortion is a phenomenon observed in one-dimensional or quasi-one-dimensional solids with a partially filled electronic band. wikipedia.org The theorem, proposed by Rudolf Peierls, states that such a one-dimensional chain is unstable and will undergo a periodic lattice distortion. wikipedia.org This distortion opens a band gap at the Fermi level, lowering the electronic energy and transforming the material from a metallic to a semiconducting or insulating state. wikipedia.orgresearchgate.net

This effect is driven by the strong coupling between the electronic states and the lattice vibrations (phonons). nih.gov The distortion is energetically favorable when the energy gained by opening the band gap outweighs the elastic energy cost of deforming the lattice. wikipedia.org Peierls distortions are a key concept in understanding the electronic properties of organic conductors and other low-dimensional materials. researchgate.netnih.gov

Research Findings:

The crystal structure of ethylenediamine p-toluenesulfonate does not inherently suggest a quasi-one-dimensional character that would make it a candidate for a Peierls distortion. Consequently, no studies have been found that explore this phenomenon in this compound. A related compound, m-xylylenediaminium-bis(p-toluenesulfonate) monohydrate, has been synthesized and its crystal structure determined, but the analysis focused on its biological activities rather than its solid-state electronic properties. nih.gov

Quantum Chaos and Molecular Energy Level Statistics

Quantum chaos is the field of physics that studies how quantum systems behave when their classical counterparts are chaotic. mdpi.com One of the key signatures of quantum chaos is found in the statistical distribution of the system's energy levels. aps.orgarxiv.org For classically chaotic systems, the energy level spacing distribution typically follows the predictions of random matrix theory (RMT), exhibiting level repulsion. aps.org In contrast, for regular, non-chaotic systems, the energy levels are often uncorrelated, leading to a Poisson distribution of spacings. aps.org

The study of molecular energy level statistics can, therefore, provide insights into the nature of intramolecular dynamics. mdpi.com The transition from regular to chaotic behavior can be explored as a function of energy or other system parameters.

Research Findings:

No research has been published on the quantum chaos or molecular energy level statistics of ethylenediamine p-toluenesulfonate. Such a study would be computationally intensive, requiring the calculation of a large number of vibrational or rovibrational energy levels to a high degree of accuracy. The results could reveal the extent of energy flow and mixing between different vibrational modes within the molecule.

Dynamic Core-Hole Localization Effects

Dynamic core-hole localization is a phenomenon that can occur in core-level spectroscopy of molecules containing symmetrically equivalent atoms. When a core electron is ejected, for instance by an X-ray photon, the resulting core hole can either be localized on one of the equivalent atoms or delocalized over them. The timescale of the measurement and the strength of the coupling between the core hole and the valence electrons determine whether the observed state is localized or delocalized.

This effect can lead to complex spectral features, including the splitting of core-level peaks and the appearance of satellite structures. Theoretical modeling is crucial for interpreting these spectra and understanding the underlying electronic dynamics.

Research Findings:

There are no studies in the scientific literature concerning dynamic core-hole localization effects in ethylenediamine p-toluenesulfonate. An investigation of this compound using X-ray photoelectron spectroscopy (XPS) could be interesting, particularly focusing on the N 1s and S 2p core levels. The two nitrogen atoms in the ethylenediamine moiety and the three oxygen atoms in the sulfonate group are, in principle, chemically equivalent in a symmetric environment. A theoretical analysis could predict whether core-hole localization would be expected upon ionization and how this would manifest in the XPS spectrum.

Advanced Research Applications and Emerging Potentials

Materials Science and Functional Materials Development

In materials science, the potential of ethylenediamine (B42938) p-toluenesulphonate is explored in the context of creating novel organic materials with specific physical properties.

While there is no specific research available detailing the use of ethylenediamine p-toluenesulphonate for nonlinear optical (NLO) applications, related organic compounds containing the p-toluenesulfonate (tosylate) anion have been investigated for this purpose. For instance, organic crystals like Creatininium p-Toluenesulfonate (CPT) and L-threoninium p-toluenesulfonate monohydrate (LTPTM) have been grown and studied for their NLO properties. researchgate.net These materials are of interest because they often crystallize in non-centrosymmetric space groups, a key requirement for second-order NLO effects. researchgate.net The p-toluenesulfonate anion, in combination with a suitable organic cation, can facilitate the formation of such structures. The study of p-Toluidine p-Toluenesulfonate (PTPT) has also shown it to be an excellent NLO material, further highlighting the potential of tosylate salts in the field of optoelectronics and photonics. researchgate.net

Table 2: Examples of p-Toluenesulfonate Salts in NLO Research

This table presents data on related organic tosylate crystals investigated for NLO properties, providing context for the potential of this class of materials.

| Compound | Crystal System | Space Group | Key Finding |

| Creatininium p-Toluenesulfonate (CPT) | Orthorhombic | P212121 (Noncentrosymmetric) | Thermally stable and exhibits second-order nonlinearity. researchgate.net |

| L-threoninium p-toluenesulfonate monohydrate (LTPTM) | Monoclinic | P21 (Noncentrosymmetric) | A new organic NLO crystal grown by solution method. researchgate.net |

| Nicotinium p-Toluenesulfonate (NPT) | Orthorhombic | Pmn21 (Noncentrosymmetric) | Possesses wide optical transmittance in the visible region. researchgate.net |

| p-Toluidine p-Toluenesulfonate (PTPT) | - | - | Exhibits enhanced Second Harmonic Generation (SHG) efficiency. researchgate.net |

Direct integration of this compound into flame-retardant technologies is not prominently featured in the available literature. However, the constituent components, particularly ethylenediamine, are significant in the field of intumescent flame retardants (IFRs). Research has shown that modifying ammonium (B1175870) polyphosphate (APP) with ethylenediamine can create a more effective IFR system for polymers like polypropylene. researchgate.net In these systems, the amine component acts as a charring agent. researchgate.net Similarly, flame retardants have been developed by reacting ethylenediamine with various phosphorus-based acids like phosphoric acid or polyphosphoric acid. google.comgoogle.com These systems, such as ethylenediamine phosphate (B84403) (EDAP), function as non-halogenated IFRs where the material contains an acid source and a blowing agent. researchgate.netgoogle.com This indicates that while the tosylate salt itself is not a documented flame retardant, the ethylenediamine moiety is a recognized component in the formulation of phosphorus-based flame-retardant systems.

Application in Polymer and Resin Chemistry (e.g., Terpolymer Resins)

While Ethylenediamine p-toluenesulfonate is listed as a chemical entity in patent literature concerning polymers, detailed research studies specifically documenting its direct role or mechanism in the synthesis or formulation of terpolymer resins are not extensively available in publicly accessible scientific literature. archive.org Its bifunctional nature, possessing both an amine group from ethylenediamine and a sulfonate group from p-toluenesulfonic acid, suggests theoretical potential as a monomer or modifier in polymerization processes; however, specific applications in terpolymer resins remain an area for future research.

Utilization in Dendrimer Synthesis and Functionalization

The ethylenediamine moiety is a foundational component in the construction of certain classes of dendrimers, such as the well-known Poly(amidoamine) or PAMAM dendrimers, where it serves as the central core. sigmaaldrich.com The tosylate salt, Ethylenediamine p-toluenesulfonate (often referred to as ethylenediamine monotosylate), has been documented as a reactant in synthetic organic chemistry. researchgate.net For instance, in the synthesis of novel bile acid analogues, ethylenediamine monotosylate was heated with cholic acid derivatives to produce specific 23-(4,5-dihydroimidazol-2-yl) compounds. researchgate.net This reaction demonstrates its utility as a bifunctional reagent to introduce an imidazoline (B1206853) ring, a process that represents a type of molecular functionalization. This application, while not a direct example of building a large dendritic structure, showcases its role in the precise, stepwise synthesis required for creating complex, functionalized molecules. researchgate.net

Applications in Biochemical and Biological Research Models

Ethylenediamine p-toluenesulfonate has been identified in several contexts within biochemical and biological research, primarily in in vitro models. Its utility stems from its specific chemical properties that allow it to interact with or influence biological systems and assays.

Role as a Kinase Inhibitor in in vitro Research Models

In the realm of oncology research, Ethylenediamine p-toluenesulfonate is noted as an inhibitor of various kinases, which are enzymes that play a critical role in cell signaling and replication. Its activity has been implicated in processes related to the growth of tumors. sigmaaldrich.com Research has shown that this compound can induce apoptosis, the process of programmed cell death, in human cancer cells during in vitro studies. sigmaaldrich.com This inhibitory action positions it as a compound of interest for developing novel cancer therapies. sigmaaldrich.com

Investigation as an Analog in Antioxidant Studies

The compound has been identified as a potent analog of astaxanthin. sigmaaldrich.com Astaxanthin is a well-known natural carotenoid pigment recognized for its significant antioxidant properties. By acting as an analog, Ethylenediamine p-toluenesulfonate serves as a valuable tool in research studies focused on understanding and mimicking antioxidant mechanisms. sigmaaldrich.com

Use as a Buffer Component in Biochemical Systems

Ethylenediamine p-toluenesulfonate functions as an organic buffer for various applications in biological and biochemical research. sigmaaldrich.com A buffer's ability to resist changes in pH is crucial for maintaining the stability and activity of proteins, enzymes, and other biological molecules in experimental settings. The properties of this compound make it suitable for use in such systems.